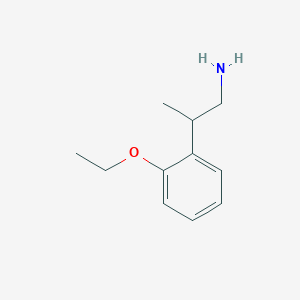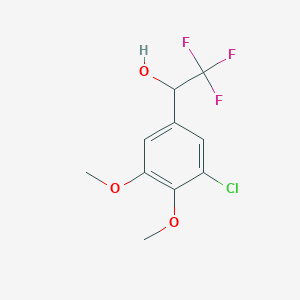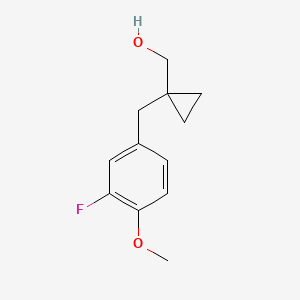
(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C₁₂H₁₅FO₂ It features a cyclopropyl group attached to a methanol moiety, which is further connected to a benzyl group substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol typically begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and cyclopropylmethanol.
Reaction Steps:
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and fluoro groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with cyclopropyl and benzyl functionalities.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of fluorine and methoxy substituents on biological activity.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
Molecular Targets and Pathways:
- The mechanism of action of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol is not well-documented. its structural features suggest potential interactions with enzymes or receptors that recognize benzyl or cyclopropyl groups. The presence of fluorine and methoxy substituents may influence its binding affinity and specificity.
類似化合物との比較
(1-(3-Fluorobenzyl)cyclopropyl)methanol: Lacks the methoxy group, which may affect its reactivity and biological activity.
(1-(4-Methoxybenzyl)cyclopropyl)methanol: Lacks the fluorine atom, which may influence its chemical stability and interactions.
(1-(3-Methoxybenzyl)cyclopropyl)methanol: Lacks the fluorine atom and has the methoxy group at a different position, potentially altering its properties.
Uniqueness:
- The combination of both fluorine and methoxy substituents on the benzyl ring, along with the cyclopropylmethanol moiety, makes (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol unique. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H15FO2 |
|---|---|
分子量 |
210.24 g/mol |
IUPAC名 |
[1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H15FO2/c1-15-11-3-2-9(6-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |
InChIキー |
GXDXBNREFPOQNQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2(CC2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


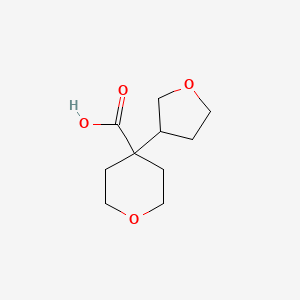
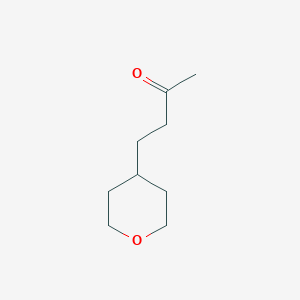
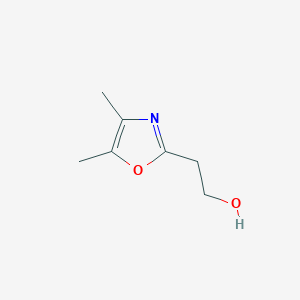
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
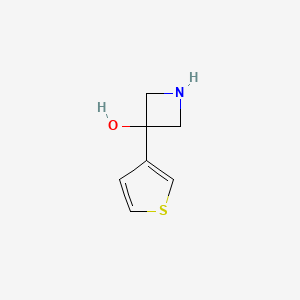
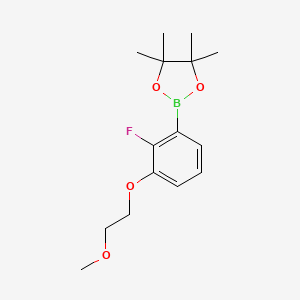
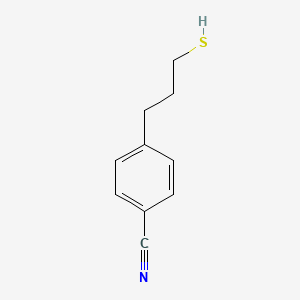

![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
